1-Chlorononafluorobutane

Overview

Description

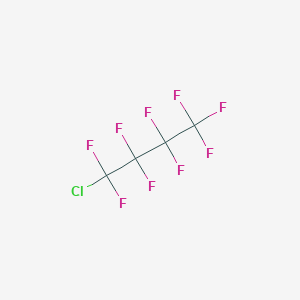

1-Chlorononafluorobutane is a gaseous chemical with the molecular formula C4ClF9 . It is used in the production of hydrofluoric acid, chloroform, and dichloromethane .

Synthesis Analysis

1-Chlorononafluorobutane can be produced by the chlorination of alcohols or alkanes with chlorine gas . The reaction produces a mixture of compounds that include chlorohydrocarbons, fluorination products, and dimers. The product can then be purified by distillation to produce 1-chlorononafluorobutane .Molecular Structure Analysis

The molecular structure of 1-Chlorononafluorobutane consists of a carbon backbone with nine fluorine atoms and one chlorine atom attached . The molecular weight is 254.48 g/mol .Chemical Reactions Analysis

1-Chlorononafluorobutane is involved in the production of hydrofluoric acid, chloroform, and dichloromethane . It can be produced by the chlorination of alcohols or alkanes with chlorine gas .Physical And Chemical Properties Analysis

1-Chlorononafluorobutane has a boiling point of 29°C . It is a gaseous chemical at room temperature .Scientific Research Applications

NMR Investigations

1-Chlorononafluorobutane and related compounds have been extensively studied using Nuclear Magnetic Resonance (NMR) techniques. For instance, investigations of similar compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provided insights into chemical shifts and coupling constants, enhancing our understanding of these complex molecules (Hinton & Jaques, 1975).

Analytical Methods for Biomonitoring

Research has been conducted on methods for biomonitoring perfluoroalkyl acids in human urine, which can be applied to 1-Chlorononafluorobutane. These methods are crucial for assessing exposure to this class of compounds (Jurado‐Sánchez, Ballesteros, & Gallego, 2014).

Catalytic Applications

Metal fluoride catalysts have been explored for their potential in reactions involving compounds like 3-chloro-1,1,1,3-tetrafluorobutane, closely related to 1-Chlorononafluorobutane. Such studies contribute to the development of selective catalysts for chemical transformations (Teinz et al., 2011).

Environmental Impact Studies

Research on polyfluorinated ether sulfonates as PFOS alternatives, like the study of F-53B, a 6:2 chlorinated polyfluorinated ether sulfonate, sheds light on the environmental behaviors and potential adverse effects of compounds similar to 1-Chlorononafluorobutane (Ruan et al., 2015).

Health and Environmental Surveys

In-depth surveys like the National Health and Nutrition Examination Survey have been conducted to understand the prevalence of polyfluoroalkyl chemicals (PFCs) in populations, aiding in the assessment of exposure levels to similar compounds (Calafat et al., 2007).

Synthetic Chemistry Applications

Research into the synthesis of halogenated compounds, such as the sequential chlorination/fluorination of aromatic trifluoroacetylated ketones, can offer insights into the synthesis routes for compounds like 1-Chlorononafluorobutane (Balaraman et al., 2016).

Spectroscopic Studies

Spectroscopic studies on similar compounds, including 1-chloro-, 1-bromo-, and 1-iodobutanes, provide valuable insights into the vibrational properties and rotational isomerism, crucial for understanding the structural characteristics of 1-Chlorononafluorobutane (Ogawa et al., 1978).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUDNRMHWCAPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClC4F9, C4ClF9 | |

| Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371491 | |

| Record name | 1-Chlorononafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chlorononafluorobutane | |

CAS RN |

558-89-4 | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorononafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chlorononafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)

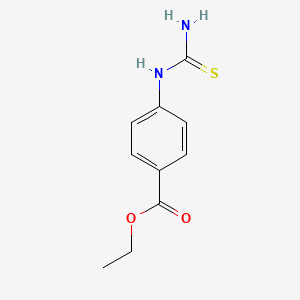

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)

![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)